6-((tetrahydrofuran-2-yl)methyl)-6H-thieno[2,3-b]pyrrole-5-carboxylic acid
CAS No.: 2098079-27-5
Cat. No.: VC3132480
Molecular Formula: C12H13NO3S
Molecular Weight: 251.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098079-27-5 |
|---|---|
| Molecular Formula | C12H13NO3S |
| Molecular Weight | 251.3 g/mol |
| IUPAC Name | 6-(oxolan-2-ylmethyl)thieno[2,3-b]pyrrole-5-carboxylic acid |
| Standard InChI | InChI=1S/C12H13NO3S/c14-12(15)10-6-8-3-5-17-11(8)13(10)7-9-2-1-4-16-9/h3,5-6,9H,1-2,4,7H2,(H,14,15) |
| Standard InChI Key | KZNFCMWYDSCGGG-UHFFFAOYSA-N |
| SMILES | C1CC(OC1)CN2C(=CC3=C2SC=C3)C(=O)O |
| Canonical SMILES | C1CC(OC1)CN2C(=CC3=C2SC=C3)C(=O)O |
Introduction
Structural Characterization and Chemical Properties
Molecular Structure and Basic Properties
6-((tetrahydrofuran-2-yl)methyl)-6H-thieno[2,3-b]pyrrole-5-carboxylic acid features a fused bicyclic system consisting of thiophene and pyrrole rings. The compound contains a carboxylic acid group at position 5 of the thieno[2,3-b]pyrrole scaffold and a tetrahydrofuran-2-ylmethyl substituent at position 6 (the pyrrole nitrogen position). This arrangement creates a structurally complex molecule with multiple functional groups that contribute to its chemical properties and potential biological activities.
The thieno[2,3-b]pyrrole core represents a specific fusion pattern where the bond between positions 2 and 3 of the thiophene ring is fused with the bond between positions 4 and 5 of the pyrrole ring. This configuration bears structural similarities to the 6H-Furo[2,3-b]pyrrole-5-carboxylic acid derivative found in research, but with a thiophene ring replacing the furan ring .
Table 1: Predicted Chemical Properties of 6-((tetrahydrofuran-2-yl)methyl)-6H-thieno[2,3-b]pyrrole-5-carboxylic acid
| Property | Value/Description |
|---|---|
| Molecular Formula | C13H13NO3S |
| Approximate Molecular Weight | 263.31 g/mol |
| Physical State | Solid (predicted) |
| Functional Groups | Carboxylic acid, tetrahydrofuran, thiophene, pyrrole |
| Hydrogen Bond Donors | 1 (carboxylic acid OH) |
| Hydrogen Bond Acceptors | 4 (carboxylic acid C=O and OH, tetrahydrofuran O, thiophene S) |
| Predicted Solubility | Moderate solubility in polar organic solvents; limited water solubility |
Structural Classification
The compound belongs to the broader class of heterocyclic compounds containing pyrrole rings. Pyrroles are defined as azoles containing one nitrogen atom and two double bonds that exhibit aromatic chemical properties . The thieno[2,3-b]pyrrole scaffold represents a subclass of fused heterocyclic systems that combine the structural and electronic properties of both thiophene and pyrrole rings.
This structural arrangement places the compound in the category of fused heterobicyclic systems, which have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The presence of multiple heteroatoms (nitrogen, oxygen, and sulfur) within the structure provides various sites for potential interactions with biological targets, making such compounds valuable scaffolds for drug discovery efforts.
Comparative Analysis with Related Structures
Structural Comparisons
The thieno[2,3-b]pyrrole scaffold in the target compound shares certain structural features with other heterocyclic systems found in bioactive compounds. When compared with related structures identified in the search results, several important similarities and differences emerge.
Table 2: Structural Comparison with Related Compounds
The comparison reveals that while the target compound shares certain structural elements with known compounds, its unique combination of features distinguishes it from previously studied molecules. These structural differences would likely result in distinct physicochemical properties and biological activities.
Structure-Property Relationships
The structural features of 6-((tetrahydrofuran-2-yl)methyl)-6H-thieno[2,3-b]pyrrole-5-carboxylic acid would significantly influence its physicochemical and potential pharmacological properties. The carboxylic acid group would confer weak acidic properties and enhance water solubility, particularly at higher pH values where it would exist in its ionized form. This group also provides hydrogen bond donor and acceptor capabilities, which are often crucial for interactions with biological targets.
Based on structure-activity relationships observed in related compounds, the fused thieno[2,3-b]pyrrole system might provide a rigid scaffold that could facilitate specific binding interactions with target proteins. The planar nature of this system could enable π-π stacking interactions with aromatic residues in protein binding sites.
| Synthetic Strategy | Key Steps | Potential Advantages | Potential Challenges |
|---|---|---|---|
| Thiophene-first approach | 1. Start with appropriately substituted thiophene 2. Construct pyrrole ring 3. N-alkylation 4. Installation/modification of carboxylic acid | Well-established thiophene chemistry | Regioselectivity in pyrrole formation |
| Pyrrole-first approach | 1. Start with appropriately substituted pyrrole 2. N-alkylation 3. Construct thiophene ring 4. Installation/modification of carboxylic acid | Control over N-substitution | Complexity in thiophene ring formation |
| Convergent approach | 1. Prepare thiophene and pyrrole fragments separately 2. Couple fragments to form fused system 3. N-alkylation 4. Installation/modification of carboxylic acid | Flexibility in introducing diverse substituents | Complex coupling step |
The selection of an appropriate synthetic strategy would depend on several factors, including the availability of starting materials, the desired scale of synthesis, and the need to introduce specific substitution patterns or functional groups.
Key Synthetic Considerations
Several key considerations would influence the synthetic approach to 6-((tetrahydrofuran-2-yl)methyl)-6H-thieno[2,3-b]pyrrole-5-carboxylic acid:
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The N-alkylation with the tetrahydrofuran-2-ylmethyl group would likely be performed on the thieno[2,3-b]pyrrole core structure, possibly through reaction with an appropriate tetrahydrofuran derivative, such as tetrahydrofuran-2-ylmethyl halide or tosylate.
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The carboxylic acid function at position 5 could be installed through various methods, including direct carboxylation, oxidation of an appropriate precursor (such as an aldehyde or primary alcohol), or hydrolysis of an ester precursor.
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The construction of the fused thieno[2,3-b]pyrrole system would be a critical step in the synthesis, potentially involving cyclization reactions or coupling of suitably functionalized thiophene and pyrrole precursors.
From research on pyrrole-2-carboxamides, it has been demonstrated that the pyrrole N-H and carboxamide N-H groups are crucial for biological activity in those compounds . This suggests that careful consideration should be given to the N-substitution pattern in the target compound if biological activity is a desired property.
Predicted Spectroscopic Properties
Spectroscopic Characterization
The structural features of 6-((tetrahydrofuran-2-yl)methyl)-6H-thieno[2,3-b]pyrrole-5-carboxylic acid would give rise to characteristic spectroscopic properties that could be used for its identification and characterization.
Table 4: Predicted Spectroscopic Properties
| Spectroscopic Method | Expected Key Features |
|---|---|
| 1H NMR | - Aromatic protons of thieno[2,3-b]pyrrole (δ ~6.5-8.0 ppm) - Tetrahydrofuran ring protons (δ ~1.5-4.5 ppm) - Methylene protons adjacent to N (δ ~4.0-4.5 ppm) - Carboxylic acid proton (δ ~10-13 ppm, broad) |
| 13C NMR | - Carboxylic acid carbon (δ ~165-175 ppm) - Aromatic carbons (δ ~100-150 ppm) - Tetrahydrofuran carbons (δ ~25-80 ppm) - N-CH2 carbon (δ ~45-55 ppm) |
| IR | - C=O stretch (1700-1725 cm-1) - O-H stretch (2500-3300 cm-1) - C-H stretches (2800-3100 cm-1) - C=C and C-S stretches (1400-1650 cm-1) |
| Mass Spectrometry | - Molecular ion peak at m/z 263 - Fragment corresponding to loss of CO2H (m/z 218) - Fragment corresponding to loss of tetrahydrofuran-2-ylmethyl (m/z 178) |
These spectroscopic characteristics would be valuable for confirming the structure and purity of the compound following synthesis, as well as for monitoring reactions involving this compound.
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